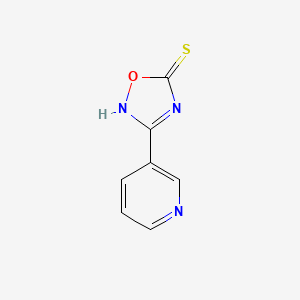

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol

Descripción

Significance of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research

Nitrogen and sulfur-containing heterocycles are cornerstones of medicinal chemistry and materials science. nih.gov These structural motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials. The presence of nitrogen and sulfur atoms within a cyclic framework imparts distinct electronic and steric properties, enabling these molecules to interact with biological targets with high specificity and affinity.

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous FDA-approved drugs. nih.govsemanticscholar.org Its ability to act as a hydrogen bond acceptor and its water-solubility contribute to the favorable pharmacokinetic profiles of many therapeutic agents. dntb.gov.ua Similarly, the 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, is recognized as a versatile scaffold in drug discovery. mdpi.com It can serve as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability and modulating biological activity. nih.gov

The incorporation of a thiol (-SH) group introduces another layer of chemical reactivity. The thiol-thione tautomerism exhibited by compounds like 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol allows for diverse chemical transformations and potential interactions with biological systems. nih.govnih.govresearchgate.net

Rationale for Investigating Multipurpose Heterocyclic Scaffolds in Academic Contexts

The investigation of multipurpose heterocyclic scaffolds in academic research is driven by several key factors. Firstly, the synthesis and characterization of novel molecular architectures contribute to the fundamental advancement of chemical knowledge. mdpi.com Secondly, the exploration of such scaffolds can lead to the identification of new lead compounds for drug discovery programs, addressing unmet medical needs. mdpi.com The combination of established pharmacophores, such as pyridine and oxadiazole, within a single molecule is a rational approach to developing compounds with potentially synergistic or novel biological activities. researchgate.net

Furthermore, the study of these complex heterocyclic systems provides an excellent platform for training the next generation of synthetic chemists, fostering skills in multi-step synthesis, purification, and structural elucidation. The academic pursuit of such underexplored chemical entities often lays the groundwork for future industrial research and development.

Methodological Approaches for Initiating Research on Underexplored Chemical Entities

The investigation of an underexplored chemical entity such as this compound necessitates a systematic and multi-faceted approach. The initial steps typically involve:

Literature and Database Searching: A thorough review of existing chemical literature and databases is crucial to ascertain the novelty of the compound and to gather information on related structures and synthetic methods.

Retrosynthetic Analysis and Synthesis: Devising a viable synthetic route is a critical step. For 5-substituted-1,3,4-oxadiazole-2-thiols, a common and effective method involves the reaction of a corresponding acid hydrazide with carbon disulfide in a basic medium. nih.govjchemrev.comopenmedicinalchemistryjournal.com

Structural Characterization: Once synthesized, the compound's structure must be unequivocally confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov For crystalline compounds, X-ray diffraction provides definitive structural information. researchgate.net

Physicochemical Property Determination: Key physical properties such as melting point, solubility, and pKa are determined to characterize the compound.

Exploration of Chemical Reactivity: Investigating the compound's reactivity, for instance, through alkylation of the thiol group or its conversion to other heterocyclic systems like triazoles, provides insights into its chemical behavior and potential for further derivatization. acs.org

Computational Modeling: In silico methods can be employed to predict molecular properties, study tautomeric equilibria, and guide the design of derivatives with desired characteristics. mit.edu

Research Findings on this compound

While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its synthesis and properties can be inferred from the well-established chemistry of its constituent moieties and related compounds. The compound of interest is more accurately represented by its tautomeric form, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002) .

Synthesis

The most probable synthetic route to 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol involves a two-step process starting from nicotinic acid (pyridine-3-carboxylic acid).

Formation of the Acid Hydrazide: Nicotinic acid is first converted to its corresponding acid hydrazide, nicotinic hydrazide. This is typically achieved by reacting the carboxylic acid with hydrazine (B178648) hydrate (B1144303).

Cyclization with Carbon Disulfide: The resulting nicotinic hydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), in an alcoholic solvent. Subsequent acidification of the reaction mixture leads to the cyclization and formation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com

This synthetic approach is a widely used and efficient method for the preparation of various 5-substituted-1,3,4-oxadiazole-2-thiols. openmedicinalchemistryjournal.com

Chemical Properties and Tautomerism

A key feature of this compound is its existence in a thiol-thione tautomeric equilibrium. The molecule can exist as either the thiol form, this compound, or the thione form, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione. Spectroscopic and theoretical studies on similar compounds have shown that the thione form often predominates in the solid state and in various solvents. nih.govnih.govresearchgate.net

| Property | Data |

| Molecular Formula | C₇H₅N₃OS |

| Molecular Weight | 179.20 g/mol |

| CAS Number | 3690-46-8 |

| Appearance | Solid |

| Melting Point | 231 °C (decomposes) |

This data corresponds to the tautomeric form 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns would be characteristic of a 3-substituted pyridine. A broad signal corresponding to the N-H proton of the thione tautomer would likely be observed, and its chemical shift would be dependent on the solvent and concentration. The S-H proton of the thiol tautomer, if present in a significant amount, would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring and the two distinct carbons of the oxadiazole ring. The chemical shift of the C=S carbon in the thione form would be a key indicator of its presence.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (in the thione form), C=N stretching of the heterocyclic rings, and a prominent C=S stretching band. The absence or presence of a weak S-H stretching band would provide information about the tautomeric equilibrium.

Potential Reactions

The presence of the thiol/thione group and the pyridine nitrogen atom makes this compound a versatile building block for further chemical modifications.

S-Alkylation: The thiol or thione group can be readily alkylated with various electrophiles, such as alkyl halides, to introduce a range of substituents at the sulfur atom. asianpubs.org This is a common strategy to modify the properties of the parent compound.

Conversion to Triazoles: 5-substituted-1,3,4-oxadiazole-2-thiols can serve as precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. Treatment with hydrazine hydrate can lead to the ring-opening of the oxadiazole and subsequent recyclization to form a 4-amino-1,2,4-triazole-3-thiol. acs.orgnih.gov

Coordination Chemistry: The nitrogen atoms of the pyridine and oxadiazole rings, along with the sulfur atom, can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis and materials science. chemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNBWTWYAPOXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188105 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345631-78-9 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Pyridin 3 Yl 1,2,4 Oxadiazole 5 Thiol

Investigation of Tautomeric Equilibria in 1,2,4-Oxadiazole-5-thiols

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol, can exist in a tautomeric equilibrium with their corresponding thione forms. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and a ring nitrogen atom (in this case, likely the N4 nitrogen). The equilibrium is between the this compound (thiol form) and the 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-thione (thione form).

Studies on analogous five-membered heterocyclic thiones, such as 1,3,4-oxadiazole-2-thiones and 1,2,4-triazole-3-thiones, have consistently shown that the thione tautomer is generally the more stable form and predominates in solution. acs.orgresearchgate.netlp.edu.ua The position of this equilibrium can be influenced by factors such as the solvent's polarity, temperature, and the electronic nature of the substituents on the ring. lp.edu.ua For 1,3,4-oxadiazole-2-thione derivatives, it has been observed that the thione form is better solvated than the thiol form, further favoring its predominance in solution. researchgate.net

The determination of the predominant tautomeric form and the ratio of tautomers in equilibrium is accomplished through a combination of experimental spectroscopic methods and theoretical calculations.

Experimental Approaches:

Infrared (IR) Spectroscopy: This technique can distinguish between the two forms by identifying characteristic vibrational frequencies. The thiol form exhibits a weak S-H stretching band, while the thione form shows a strong C=S stretching absorption. For example, in studies of 5-furan-2-yl chim.itosi.lvnih.govoxadiazole-2-thiol, a characteristic C=S band was observed around 1265 cm⁻¹, indicating the presence of the thione form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the mobile proton. A signal for the S-H proton (thiol form) would be expected, while a broader signal for an N-H proton (thione form) would appear, often coupled to the adjacent nitrogen. ¹³C NMR is particularly definitive, as the chemical shift for a C=S carbon in the thione form appears at a characteristically low field (e.g., ~186 ppm for a related 1,3,4-oxadiazole-2-thione), which is significantly different from the C-S carbon of the thiol form. acs.org

UV-Vis Spectroscopy: The two tautomers possess different chromophores and thus exhibit distinct absorption maxima. The n→π* transition of the C=S group in the thione form is often used as a diagnostic absorption band. In acidic media, protonation can favor the thiol form, leading to characteristic spectral shifts. lp.edu.ua

Theoretical Approaches:

Quantum Chemistry Methods: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. By calculating the relative energies (e.g., Gibbs free energy) of the different tautomers, researchers can predict the most stable form and estimate the equilibrium constant. lp.edu.uaacs.org These calculations can also model the influence of solvent effects on the stability of each tautomer, providing insights that align with experimental observations.

| Technique | Thiol Form (C-SH) | Thione Form (C=S) | Reference Example |

|---|---|---|---|

| IR Spectroscopy | Weak S-H stretch | Strong C=S stretch (~1250-1270 cm⁻¹) | 5-Furan-2-yl chim.itosi.lvnih.govoxadiazole-2-thiol nih.gov |

| ¹H NMR Spectroscopy | Sharp S-H signal | Broad N-H signal | General observation acs.org |

| ¹³C NMR Spectroscopy | C-S signal (less downfield) | C=S signal (~186 ppm) | chim.itosi.lvnih.govOxadiazole-2-thione derivative acs.org |

| UV-Vis Spectroscopy | Favored in strong acid (n→π* for C-S-) | Predominant in neutral solution (n→π* for C=S) | 1,3,4-Oxadiazole-2-thione derivative lp.edu.ua |

Nucleophilic Reactivity of the Thiol Group and its Anionic Forms

Regardless of the position of the tautomeric equilibrium, the exocyclic sulfur atom is the primary site of nucleophilic reactivity. In the presence of a base, the compound is readily deprotonated to form a thiolate anion. This anion is a potent nucleophile, with the negative charge delocalized over the S-C-N system, and it readily participates in a variety of substitution reactions.

The thiolate anion of heterocyclic thiols undergoes efficient S-alkylation and S-acylation when treated with appropriate electrophiles. These reactions are synthetically valuable for introducing a wide range of functional groups onto the sulfur atom.

S-Alkylation: Reaction with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents in the presence of a base (such as K₂CO₃, NaOH, or Et₃N) exclusively yields the S-alkylated products. Studies on the analogous 2-(1-adamantyl)-1,3,4-oxadiazole-5-thiol have shown that alkylation with 2-aminoethyl chlorides proceeds smoothly to give only the S-alkyl derivatives. tandfonline.com Similarly, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione reacts readily with various phenacyl bromides at the sulfur atom. nih.gov

S-Acylation: Acylation can be achieved using acyl chlorides or acid anhydrides. Research on 5-aryl-1,3,4-oxadiazole-2-thiones demonstrated their successful reaction with alkyl chloroformates in the presence of K₂CO₃ in acetone (B3395972) to yield S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates. dergipark.org.tr

These reactions proceed via a standard Sₙ2 mechanism, where the soft thiolate nucleophile attacks the electrophilic carbon of the alkylating or acylating agent.

| Substrate | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Phenacyl bromides | S-Alkylation | - | nih.gov |

| 2-(1-adamantyl)-1,3,4-oxadiazole-5-thiol | 2-Aminoethyl chlorides | S-Alkylation | Alkaline medium | tandfonline.com |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Alkyl chloroformates | S-Acylation | K₂CO₃, Acetone, Reflux | dergipark.org.tr |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Alkyl esters of chloroacetic acid | S-Alkylation | K₂CO₃, Acetone, Reflux | dergipark.org.tr |

The thiol group can undergo oxidative coupling to form a disulfide bond. This transformation is a fundamental reaction in sulfur chemistry and can be achieved using a wide variety of oxidizing agents. The reaction involves the oxidation of two thiol molecules to form a dimer linked by a sulfur-sulfur bond.

The mechanism often involves the formation of a thiyl radical intermediate, which then dimerizes. nih.gov Various reagents and conditions have been developed for this transformation, including mild oxidants, metal-free systems, and reactions under acidic conditions using agents like dimethyl sulfoxide (B87167) (DMSO) activated by HI. biolmolchem.combiolmolchem.com This reactivity is crucial in biological systems for protein folding and is a key synthetic transformation for creating dimeric structures or for use as a reversible covalent linkage.

Electrophilic Behavior and Oxidative Transformations

The electrophilic character of this compound is primarily associated with the heterocyclic rings and the potential for further oxidation of the sulfur atom.

The 1,2,4-oxadiazole (B8745197) ring is an electron-poor aromatic system. nih.gov This low electron density deactivates the ring towards electrophilic aromatic substitution. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the oxadiazole ring itself are generally not feasible. nih.gov Electrophilic attack is more likely to occur on the pyridine (B92270) ring, although its reactivity will be significantly diminished by the strongly electron-withdrawing 1,2,4-oxadiazole-5-thiol substituent.

The sulfur atom, however, can be susceptible to electrophilic attack in the form of oxidation. While mild oxidation leads to the disulfide as discussed above, stronger oxidizing agents can convert the thiol group to higher oxidation states, such as sulfinic acids (-SO₂H) or, more commonly, sulfonic acids (-SO₃H). researchgate.net The synthesis of related 5-(arylsulfonyl)-1,3,4-oxadiazoles highlights that the sulfur atom at this position can exist in a higher oxidation state. nih.gov

Reactivity of the 1,2,4-Oxadiazole Ring System Under Diverse Conditions

The 1,2,4-oxadiazole ring possesses a unique combination of stability and reactivity, stemming from its relatively low aromaticity and the presence of a labile O-N single bond. chim.it Its behavior is highly dependent on the reaction conditions and the nature of its substituents.

Under Acidic and Basic Conditions: Disubstituted 1,2,4-oxadiazoles exhibit considerable stability in strong acids. nih.gov However, they are susceptible to cleavage under strongly basic conditions, where nucleophilic attack on the electrophilic C3 or C5 carbons can initiate ring opening. nih.govresearchgate.net The presence of strong electron-withdrawing groups can exacerbate this instability. rjptonline.org

Nucleophilic Aromatic Substitution: The carbon atoms of the oxadiazole ring, particularly C5, are electrophilic and can be attacked by nucleophiles. chim.it This can lead to ring-opening and subsequent rearrangement, a process known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction, which results in the formation of a new heterocyclic system. chim.itosi.lv

Thermal and Photochemical Rearrangements: The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring make it susceptible to rearrangement under thermal or photochemical conditions. chim.itresearchgate.net

Boulton-Katritzky Rearrangement (BKR): This is a well-known thermal rearrangement involving an intramolecular nucleophilic attack from a side-chain substituent onto the N2 atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. chim.it

Photochemical Reactions: Upon UV irradiation, 1,2,4-oxadiazoles can undergo a variety of transformations. chim.it These reactions proceed through highly reactive intermediates and can lead to isomerization into other heterocycles (e.g., regioisomeric 1,2,4-oxadiazoles) or ring contraction-expansion pathways, depending on the substituents and reaction medium. chim.itacs.org

Influence of the Pyridine Moiety on Overall Reactivity and Electronic Properties

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, significantly modulates the electronic characteristics and, consequently, the reactivity of the entire molecule. The position of the nitrogen atom within the pyridine ring relative to its point of attachment to the 1,2,4-oxadiazole core is crucial in determining its electronic influence. In this compound, the oxadiazole ring is attached at the 3-position of the pyridine ring.

This net electron-withdrawing character of the 3-pyridyl group influences the reactivity of the 1,2,4-oxadiazole-5-thiol system in several ways:

Acidity of the Thiol Group: The electron-withdrawing nature of the pyridine ring is expected to increase the acidity of the thiol proton (-SH). By pulling electron density away from the sulfur atom, the S-H bond is weakened, facilitating proton donation. This enhanced acidity is an important factor in reactions where the compound acts as a nucleophile after deprotonation.

Nucleophilicity of the Thiolate Anion: Upon deprotonation, the resulting thiolate anion (-S⁻) is a potent nucleophile. The electronic effect of the pyridine ring will influence the stability and, therefore, the reactivity of this anion. The electron-withdrawing nature of the pyridyl group can stabilize the negative charge on the sulfur atom to some extent, which might slightly temper its nucleophilicity compared to a system with an electron-donating group. Nevertheless, the thiolate is expected to readily participate in nucleophilic substitution and addition reactions.

Reactivity of the Heterocyclic Rings: The electron-deficient nature of the pyridine ring can influence the susceptibility of both the pyridine and the 1,2,4-oxadiazole rings to nucleophilic attack, although such reactions on the ring systems themselves are generally less common than reactions involving the thiol group. Conversely, electrophilic substitution on the pyridine ring would be disfavored and would likely occur at positions that are least deactivated.

Computational studies on related pyridyl-oxadiazole systems have been employed to understand their electronic properties and potential for various applications. nih.govresearchgate.net Such theoretical analyses can provide insights into the molecular orbital energies, charge distribution, and reactivity indices, which are valuable in the absence of extensive experimental data.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

However, based on the known reactivity of 1,2,4-oxadiazole-5-thiols and related heterocyclic thiols, several key reaction pathways can be anticipated. While quantitative kinetic and thermodynamic parameters are absent, the mechanistic aspects of these transformations can be discussed qualitatively.

Thiol-Thione Tautomerism:

A fundamental aspect of the chemistry of 1,2,4-oxadiazole-5-thiols is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (containing a -SH group) and the thione form (containing a C=S group and an N-H bond). mdpi.comnih.gov

Equilibrium Position: The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the heterocyclic ring. In many cases, the thione tautomer is found to be the more stable form in the solid state and in polar solvents. Spectroscopic techniques such as NMR and IR can be used to study this tautomeric equilibrium. For instance, the presence of a C=S stretching band in the IR spectrum and an N-H proton signal in the ¹H NMR spectrum would indicate the presence of the thione form.

Alkylation Reactions:

The thiol group (or the thiolate anion) is a primary site for alkylation reactions. These reactions are crucial for the synthesis of a wide range of derivatives with potential biological activities. tandfonline.com

Mechanism: The reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism, where the sulfur atom of the deprotonated thiol attacks an alkyl halide or another electrophile, leading to the formation of a new carbon-sulfur bond. The use of a base is often required to generate the more nucleophilic thiolate anion.

Cycloaddition and Ring Transformation Reactions:

The 1,2,4-oxadiazole ring system can participate in various cycloaddition and ring transformation reactions, often under thermal or photochemical conditions. These reactions can lead to the formation of other heterocyclic systems. chim.it

Diels-Alder Reactions: In some cases, 1,3,4-oxadiazoles can act as dienes in inverse electron-demand Diels-Alder reactions. researchgate.net While less common for 1,2,4-oxadiazoles, the possibility of such reactivity, particularly with highly reactive dienophiles, cannot be entirely ruled out and would lead to complex heterocyclic products.

Ring-Opening and Rearrangement: The O-N bond in the 1,2,4-oxadiazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening and subsequent rearrangement to form other heterocyclic structures. For example, hydrazinolysis of some oxadiazole-thiones can lead to the formation of triazole-thiols. acs.org

The following table summarizes the expected general reactivity of this compound, although specific kinetic and thermodynamic data are not available.

| Reaction Type | Reactant(s) | Product Type | Mechanistic Notes |

| Tautomerism | - | 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-thione | Equilibrium between thiol and thione forms. |

| Alkylation | Alkyl halide, Base | S-alkylated 3-(pyridin-3-yl)-1,2,4-oxadiazole | S_N2 reaction involving the thiolate anion. |

| Acylation | Acyl halide, Base | S-acylated 3-(pyridin-3-yl)-1,2,4-oxadiazole | Nucleophilic acyl substitution at the sulfur atom. |

| Oxidation | Oxidizing agent | Disulfide derivative | Formation of a disulfide bridge between two molecules. |

| Ring Transformation | Hydrazine (B178648) | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Nucleophilic attack and ring-opening, followed by recyclization. |

In the absence of empirical data, computational chemistry could serve as a powerful tool to predict the kinetic and thermodynamic parameters for these and other reactions of this compound. Density Functional Theory (DFT) calculations, for instance, could be used to model reaction pathways, calculate activation energies, and determine the relative stabilities of reactants, intermediates, and products. researchgate.net

In Depth Computational and Theoretical Characterization of 3 Pyridin 3 Yl 1,2,4 Oxadiazole 5 Thiol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the electronic distribution and bonding characteristics of a molecule. For 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol, these methods can elucidate the interplay between the pyridine (B92270) and oxadiazole rings and the influence of the thiol group.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. By employing functionals such as B3LYP in conjunction with a suitable basis set like 6-311G, the molecular geometry of this compound can be optimized to find the structure with the minimum potential energy. cdnsciencepub.comnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The resulting optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between its constituent parts. For instance, the planarity or twist between the pyridine and oxadiazole rings is a key structural feature that can be precisely determined.

Table 1: Conceptually Optimized Geometric Parameters for this compound (Thiol Tautomer) using DFT

| Parameter | Conceptual Value | Description |

| C-C (Pyridine) | ~1.39 Å | Average bond length within the pyridine ring, indicative of aromaticity. |

| C-N (Pyridine) | ~1.34 Å | Average bond length within the pyridine ring, reflecting the C-N double bond character. |

| C-C (Linker) | ~1.48 Å | Bond length between the pyridine and oxadiazole rings, suggesting a single bond with some conjugation. |

| C-N (Oxadiazole) | ~1.32 Å | Average bond length within the oxadiazole ring. |

| C-O (Oxadiazole) | ~1.36 Å | Average bond length within the oxadiazole ring. |

| C-S | ~1.76 Å | Bond length of the carbon-sulfur single bond in the thiol group. |

| S-H | ~1.34 Å | Bond length of the sulfur-hydrogen bond in the thiol group. |

| Pyridine-Oxadiazole Dihedral Angle | ~20-30° | The twist angle between the planes of the two aromatic rings, indicating a non-planar conformation is likely more stable. |

Note: The values in this table are conceptual and based on typical bond lengths and angles for similar heterocyclic systems. Actual calculated values would be specific to the chosen DFT method and basis set.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is conceptually expected to be localized primarily on the electron-rich regions, such as the sulfur atom of the thiol group and the pyridine ring. The LUMO, on the other hand, would likely be distributed over the electron-deficient oxadiazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Property | Conceptual Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons and the propensity for electron donation. |

| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy empty orbital and the propensity for electron acceptance. |

| HOMO-LUMO Energy Gap | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These energy values are illustrative and would be precisely calculated using a specific quantum chemical method.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bond connecting the pyridine and oxadiazole rings. Conformational analysis aims to identify the most stable conformations (rotamers) and the energy barriers between them. This is achieved by systematically changing the dihedral angle between the two rings and calculating the corresponding energy, a process known as potential energy surface (PES) mapping. libretexts.org

The PES scan would likely reveal energy minima corresponding to the most stable, non-planar conformations where steric hindrance between the rings is minimized. The energy maxima on the PES would represent the transition states for rotation, providing the energy barrier to interconversion between different conformers. Understanding the conformational preferences is vital as it can influence the molecule's interaction with biological targets.

Prediction of Spectroscopic Signatures (Conceptual, not specific data)

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, DFT calculations can provide conceptual insights into its infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comijrpr.com

Conceptually, the predicted IR spectrum would show characteristic vibrational frequencies for the functional groups present, such as the S-H stretch of the thiol group, the C=N and C-O stretches of the oxadiazole ring, and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Similarly, the conceptual prediction of ¹H and ¹³C NMR spectra would involve calculating the chemical shifts of each nucleus. These theoretical shifts can help in assigning the signals in an experimental spectrum, confirming the molecule's structure. For instance, the protons on the pyridine ring would have distinct chemical shifts depending on their electronic environment.

Computational Modeling of Tautomeric Preferences and Interconversion Barriers

The "-thiol" suffix in the compound's name suggests the presence of an S-H group. However, this compound can exist in equilibrium with its tautomeric form, 3-(pyridin-3-yl)-1,2,4-oxadiazole-5(4H)-thione, which contains a C=S (thione) group and an N-H bond. Computational modeling is a powerful tool to determine which tautomer is more stable and the energy barrier for their interconversion. semanticscholar.orgnih.gov

By calculating the Gibbs free energy of both the thiol and thione tautomers, their relative stabilities can be predicted. The more stable tautomer is the one with the lower free energy. Furthermore, the transition state structure connecting the two tautomers can be located, and its energy can be used to calculate the activation energy for the tautomerization reaction. psu.edu This information is crucial as the two tautomers may exhibit different chemical and biological properties.

Molecular Dynamics Simulations for Solvent Effects and Interaction Profiles

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in a solvent, such as water, which is particularly relevant for understanding its properties in a biological context. nih.goveasychair.org In an MD simulation, the movements of the solute and solvent molecules are calculated over time based on a force field that describes the interactions between atoms.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Pyridin 3 Yl 1,2,4 Oxadiazole 5 Thiol Analogues

Rational Design of Derivatives for Systematic SAR Exploration

The rational design of analogues based on the 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol core is a strategic process aimed at systematically exploring the structure-activity relationship (SAR) to optimize therapeutic potential. This process involves targeted modifications at three primary positions: the pyridine (B92270) ring, the 1,2,4-oxadiazole (B8745197) core, and the 5-thiol group.

The design strategy often begins with the core scaffold, where the 1,2,4-oxadiazole ring acts as a stable, electron-poor bioisostere for amide or ester groups, capable of participating in hydrogen bonding. nih.gov The 3-(pyridin-3-yl) moiety is a crucial component, with the nitrogen atom serving as a potential hydrogen bond acceptor, mimicking interactions of endogenous ligands with biological targets. Modifications on this ring, such as the introduction of small alkyl or halogen substituents, are designed to probe steric and electronic requirements within a receptor's binding pocket.

The 5-thiol group is a particularly attractive point for diversification due to its chemical reactivity and its existence in tautomeric equilibrium with the thione form. researchgate.net This allows for two main avenues of SAR exploration:

S-Alkylation/Arylation: Introducing various substituents onto the sulfur atom allows for the exploration of a wide chemical space. Linear alkyl chains of varying lengths (e.g., methyl, ethyl, dodecyl) can be introduced to investigate the influence of lipophilicity on cell permeability and target engagement. nih.govresearchgate.net Branched or cyclic alkyl groups can probe specific hydrophobic pockets, while substituted benzyl (B1604629) or other aryl groups can introduce additional π-stacking or hydrogen bonding interactions.

Thiol/Thione Moiety: The unconjugated thiol/thione group itself can be critical for activity, potentially acting as a metal chelator for metalloenzymes or as a key hydrogen bond donor/acceptor.

This systematic approach, combining modifications across all three regions, allows researchers to build a comprehensive SAR map, identifying which structural features are essential for potency, selectivity, and desired physicochemical properties.

Impact of Structural Modifications on Ligand-Target Interactions (Pre-clinical context)

In the preclinical setting, structural modifications to the this compound scaffold directly influence how its analogues interact with their biological targets. These interactions are typically studied using a combination of in vitro biochemical assays and in silico molecular modeling techniques.

The pyridine nitrogen at position 3 is fundamental for orienting the molecule within a binding site. Its ability to form a hydrogen bond is a recurring theme in the activity of pyridyl-containing inhibitors. nih.gov Altering the substitution pattern on the pyridine ring can fine-tune this interaction. For example, adding an electron-withdrawing group (e.g., chlorine) may enhance the acidity of a neighboring C-H bond, allowing for weaker, non-canonical hydrogen bonds, while a bulky substituent could cause a steric clash, reducing binding affinity.

Modifications at the 5-position have a profound impact on ligand-target interactions. The introduction of diverse S-substituents can lead to varied effects:

Hydrophobic Interactions: Long alkyl chains or aromatic rings attached to the thiol group can occupy hydrophobic pockets within the target protein, significantly increasing binding affinity. researchgate.netnih.gov

Hydrogen Bonding: Introducing functional groups like amides or hydroxyls onto the S-substituent can create new hydrogen bond opportunities with amino acid residues in the active site.

Molecular docking studies on related pyridine-oxadiazole hybrids targeting protein kinases have shown that the pyridine ring often anchors the inhibitor, while substituents at the other end of the oxadiazole explore different regions of the active site. nih.gov The stability of these interactions is often confirmed through molecular dynamics simulations, which can reveal how flexible substituents settle into their most stable conformations. nih.gov

The following interactive table summarizes the potential impact of various structural modifications on ligand-target interactions.

| Modification Site | Substituent Type | Potential Impact on Interaction | Primary Interaction Type |

| Pyridine Ring | Small alkyl (e.g., -CH₃) | Probes steric limits of binding pocket | van der Waals, Hydrophobic |

| Pyridine Ring | Halogen (e.g., -Cl, -F) | Alters electronic properties, potential for halogen bonding | Halogen Bonding, Dipole |

| 5-Thiol Group | Long alkyl chain (e.g., -C₁₂H₂₅) | Increases lipophilicity, occupies hydrophobic channels | Hydrophobic |

| 5-Thiol Group | Benzyl group | Potential for π-stacking with aromatic residues (Phe, Tyr) | π-π Stacking, Hydrophobic |

| 5-Thiol Group | Carboxamide group | Acts as hydrogen bond donor and acceptor | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency (Pre-clinical context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can predict the potency of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates. globalresearchonline.net

In a typical QSAR study for this class of compounds, a training set of analogues with known biological activities (e.g., IC₅₀ values against an enzyme or minimum inhibitory concentrations against a microbe) is used to develop a model. The model is then validated using an external test set of compounds. A QSAR study performed on structurally similar 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-thione analogues against Mycobacterium tuberculosis identified several key molecular descriptors that govern activity. globalresearchonline.netresearchgate.net

The resulting QSAR models often take the form of a multiple linear regression equation. Based on findings for related structures, a representative equation might look like:

pIC₅₀ = β₀ + β₁(MR) + β₂(μ) + β₃(PIM)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

MR (Molar Refractivity) is a thermodynamic descriptor related to the volume and polarizability of the molecule. A positive coefficient suggests that larger, more polarizable substituents are favorable for activity.

PIM (Principal Moment of Inertia) is a descriptor of molecular shape. Its presence highlights the importance of a specific molecular conformation for optimal binding.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

The table below presents hypothetical data for a set of analogues, illustrating the relationship between descriptors and activity that a QSAR model would analyze.

| Compound | R-Group on Thiol | Molar Refractivity (MR) | Dipole Moment (μ) | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| 1 | -H | 75.2 | 4.1 | 5.3 | 5.4 |

| 2 | -CH₃ | 80.5 | 4.3 | 5.8 | 5.7 |

| 3 | -CH₂CH₃ | 85.1 | 4.4 | 6.1 | 6.1 |

| 4 | -CH₂-Ph | 105.6 | 3.9 | 6.5 | 6.6 |

| 5 | -CH₂-(4-Cl-Ph) | 110.8 | 2.5 | 6.9 | 6.8 |

Exploration of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the this compound scaffold are significantly influenced by the electronic nature of its substituents. The 1,2,4-oxadiazole ring is inherently electron-deficient, which makes it relatively stable to strong acids but susceptible to nucleophilic attack, particularly at the C5 position. nih.gov

Tautomerism of the 5-Thiol Group: The 5-thiol group exists in a prototropic tautomeric equilibrium with its 5-thione form (3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-thione). The position of this equilibrium is influenced by factors such as the solvent, pH, and the electronic character of the substituent at the C3 position. The thione form is often predominant in polar solvents. This tautomerism is critical as the two forms have different chemical properties; the thiol is a better nucleophile, while the thione has a prominent C=S bond and an acidic N-H proton.

Influence of the Pyridine Ring: The pyridine ring at the C3 position acts as an electron-withdrawing group, further decreasing the electron density of the oxadiazole ring. Substituents on the pyridine ring can modulate this effect:

Electron-Donating Groups (EDGs) like methyl or methoxy (B1213986) groups would slightly decrease the electrophilicity of the C3 and C5 carbons, potentially making the ring less susceptible to nucleophilic attack.

Electron-Withdrawing Groups (EWGs) such as nitro or cyano groups would have the opposite effect, increasing the ring's electrophilicity and making it more reactive towards nucleophiles. This effect is generally more pronounced at the C5 position than the C3 position. nih.gov

Stability: Disubstituted 1,2,4-oxadiazoles, such as the parent compound, are generally characterized by good thermal and chemical stability. nih.gov However, the inherent weakness of the N-O bond in the oxadiazole ring means that it can undergo ring-opening or rearrangement reactions under certain conditions, such as high heat or UV light, or in the presence of strong bases. The stability of the molecule is therefore a balance between the inherent properties of the heterocyclic core and the electronic contributions of its substituents.

Advanced Derivatization and Scaffold Functionalization Strategies Based on 3 Pyridin 3 Yl 1,2,4 Oxadiazole 5 Thiol

Strategic Diversification at the Thiol Moiety for Prodrug and Conjugate Design

The thiol group at the C5 position of the 1,2,4-oxadiazole (B8745197) ring is a prime target for chemical modification due to its nucleophilicity and its existence in tautomeric equilibrium with the thione form. nih.gov This functional handle allows for the strategic attachment of various promoieties to generate prodrugs with improved properties or to link the scaffold to larger molecules for targeted delivery.

Prodrug Strategies: Prodrug design aims to enhance properties such as lipophilicity, metabolic stability, and cell permeability. For the thiol moiety, common strategies include S-alkylation and S-acylation to mask the polar thiol group.

S-Alkylation: Introducing alkyl groups can increase lipophilicity. A particularly effective strategy involves the creation of S-acyloxymethyl ethers, such as pivaloyloxymethyl (POM) derivatives. These linkages are designed to be stable in circulation but are cleaved by intracellular esterases to release the active thiol-containing drug. nih.gov This approach can significantly improve oral bioavailability.

S-Acylation: Acylation of the thiol group to form thioesters provides another class of bioreversible prodrugs. The stability of the thioester bond can be tuned by altering the electronic properties of the acyl group to control the rate of hydrolytic cleavage.

Disulfide Bonds: Formation of a disulfide bond with another thiol-containing molecule (e.g., glutathione, cysteine) creates a conjugate that can be cleaved in the reducing environment inside a cell, providing a targeted release mechanism.

Conjugate Design: The thiol group is an excellent nucleophile for conjugation reactions, particularly Michael additions to maleimides, which is a cornerstone of modern bioconjugation chemistry. nih.gov This allows the 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol scaffold to be attached to proteins, peptides, or other carriers.

The table below summarizes key derivatization strategies at the thiol position.

| Modification Type | Reagent Example | Linkage Formed | Purpose | Cleavage Mechanism |

| S-Alkylation (Prodrug) | Pivaloyloxymethyl chloride | Thioether (S-CH₂-O-CO-tBu) | Increase lipophilicity | Intracellular esterases |

| S-Acylation (Prodrug) | Acetyl chloride | Thioester (S-CO-CH₃) | Mask polarity, controlled release | Esterases/hydrolysis |

| Disulfide Formation | 5,5'-Dithiobis(2-nitrobenzoic acid) | Disulfide (S-S-R) | Intracellular drug release | Reduction (e.g., by glutathione) |

| Michael Addition | N-Ethylmaleimide | Thioether (succinimidyl thioether) | Stable bioconjugation | Non-cleavable |

Regioselective Functionalization of the Pyridine (B92270) Nucleus

Modifying the pyridine ring is essential for fine-tuning the electronic properties, solubility, and target-binding interactions of the molecule. The 1,2,4-oxadiazole substituent acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The functionalization of the C2, C4, C5, and C6 positions requires regioselective methods to avoid reactions at other sites.

C-H Activation: Modern transition-metal-catalyzed C-H activation/functionalization offers a direct route to introduce substituents onto the pyridine ring, often with high regioselectivity dictated by the catalyst and directing groups.

Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates from precursors like 3-chloro or 3-silyltriflate pyridines allows for the regioselective difunctionalization of the ring. nih.govnih.govresearchgate.net The regioselectivity of nucleophilic addition to the pyridyne can be controlled by substituents at the C2 or C5 positions, which distort the strained triple bond. nih.gov For the 3-(pyridin-3-yl) scaffold, pre-functionalization of the pyridine ring before oxadiazole synthesis might be necessary to install the required precursors for pyridyne generation.

Nucleophilic Aromatic Substitution (SNAr): The Chichibabin reaction allows for direct amination at the C2 and C6 positions of the pyridine ring, although it requires harsh conditions. eurekaselect.com The introduction of a halogen at the C2, C4, or C6 position enables subsequent SNAr reactions with various nucleophiles.

The following table outlines potential regioselective reactions for the pyridine ring.

| Target Position(s) | Reaction Type | Key Reagents/Conditions | Notes |

| C4, C6 | C-H Borylation | Iridium catalysts, B₂pin₂ | Allows for subsequent Suzuki cross-coupling. |

| C2, C6 | Minisci Reaction | AgNO₃, K₂S₂O₈, R-COOH | Introduces alkyl radicals under oxidative conditions. |

| C4 | Addition to Pyridine N-Oxides | R-MgBr on N-oxide, followed by reduction | A classic method for C4-alkylation or arylation. dntb.gov.ua |

| C3, C4 | Pyridyne Chemistry | Lithiation, transmetalation, elimination | Enables difunctionalization by trapping the intermediate. nih.govresearchgate.net |

Modifications and Fusions Involving the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring, while often used as a stable bioisostere for amides and esters, possesses a low level of aromaticity and a labile O-N bond, making it susceptible to rearrangement reactions. chim.itresearchgate.netresearchgate.net These transformations can be exploited to convert the scaffold into other valuable heterocyclic systems.

Boulton-Katritzky Rearrangement (BKR): This thermal or base-catalyzed rearrangement involves the side-chain of a heterocycle interacting with the ring. For 3-substituted-1,2,4-oxadiazoles, it can lead to the formation of different heterocycles depending on the nature of the substituent at the C3 position. chim.it

ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) pathway can occur when the oxadiazole ring is attacked by a strong nucleophile. researchgate.net This can lead to the formation of a completely different heterocyclic core. For instance, attack at the C5 position can open the ring to form a nitrile oxide intermediate, which can then undergo cycloaddition. chim.it

Reductive Ring Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This opens the ring and can be used to generate amidine or amidoxime (B1450833) derivatives, which can serve as intermediates for further synthesis.

| Reaction Type | Conditions | Potential Product Scaffold | Key Feature |

| Reductive Cleavage | H₂, Pd/C | Amidoxime/Amidine | Ring opening via O-N bond scission. |

| Photochemical Rearrangement | UV irradiation | Isomeric 1,2,4-oxadiazoles or 1,3,4-oxadiazoles | Isomerization via ring contraction-expansion. chim.it |

| Boulton-Katritzky Rearrangement | Heat, Base | Varies with side-chain (e.g., other heterocycles) | Intramolecular nucleophilic substitution. chim.itresearchgate.net |

| ANRORC | Strong nucleophiles (e.g., allylamine) | New heterocyclic systems (e.g., isoxazolo-pyrimidines) | Nucleophile-induced ring transformation. chim.it |

Parallel Synthesis and Library Generation for High-Throughput Screening

To explore the vast chemical space around the this compound scaffold, high-throughput synthesis methodologies are employed to generate large libraries of analogs for biological screening. rsc.orgresearchgate.net The construction of the 1,2,4-oxadiazole ring is particularly amenable to library synthesis.

The most common synthetic route involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. mdpi.commdpi.comnih.gov For the target scaffold, this translates to reacting pyridine-3-carboxamidoxime with a carbonyl-containing building block that can generate the C5-thiol.

Key Methodologies:

Solution-Phase Parallel Synthesis: Arrays of discrete compounds are synthesized in parallel using multi-well plates. The synthesis of 1,2,4-oxadiazoles can be achieved by reacting a common amidoxime with a diverse library of carboxylic acids or acyl chlorides. mdpi.com

Continuous Flow Synthesis: Flow reactors offer precise control over reaction parameters (temperature, time) and allow for rapid synthesis and purification, making them ideal for library generation. rsc.orgresearchgate.net This method is particularly useful for high-temperature cyclization steps that are often required.

DNA-Encoded Library (DEL) Technology: This cutting-edge technology involves synthesizing compounds on a DNA tag that codes for its structure. nih.gov A multistep synthesis of 1,2,4-oxadiazoles on DNA conjugates has been developed, allowing for the creation of massive libraries containing millions of compounds for affinity-based screening. nih.gov

A typical library synthesis workflow is depicted below:

Starting Materials:

A diverse set of pyridine-3-carboxamidoxime analogs (modified at the pyridine ring).

A diverse set of reagents to form the rest of the oxadiazole ring, such as derivatives of thiocarbonyls.

Reaction: Condensation and cyclization reactions performed in parallel.

Purification: High-throughput purification, often using mass-directed automated HPLC.

Screening: The resulting library is screened for biological activity.

Development of Linkers for Bioconjugation and Probe Development

The thiol group is a premier functional handle for attaching linkers, which are crucial for developing targeted therapies like antibody-drug conjugates (ADCs) and diagnostic or imaging probes. fluorochem.co.uk The design of the linker influences stability, solubility, and the payload-release mechanism. fluorochem.co.uk

Thiol-Reactive Chemistries: The most common strategy for linking payloads to thiols is the Michael addition reaction with a maleimide (B117702) group. nih.gov This forms a stable thioether bond. Other thiol-reactive groups include iodoacetamides and vinyl sulfones.

Cleavable Linkers: For drug delivery, it is often desirable for the conjugate to be stable in circulation and release the active molecule at the target site.

Disulfide Linkers: These are cleaved in the reducing intracellular environment. Linkers like SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) are used for this purpose. nih.gov

Enzyme-Cleavable Linkers: Peptidic linkers, such as the valine-citrulline (vc) motif, are designed to be cleaved by lysosomal enzymes like cathepsin B after the conjugate is internalized by a cell. nih.gov

Non-Cleavable Linkers: These linkers, such as the maleimidocaproyl (mc) linker, result in the drug being released with the linker and the attached amino acid still attached after lysosomal degradation of the antibody. nih.gov

Probes: The scaffold can be conjugated to fluorescent dyes (e.g., fluorescein, rhodamine) or positron-emitting isotopes (e.g., ¹⁸F) via a suitable linker to create probes for fluorescence microscopy or Positron Emission Tomography (PET) imaging, respectively. nih.gov

The table below provides examples of linkers suitable for conjugation to the thiol group.

| Linker Type | Thiol-Reactive Group | Cleavage Mechanism | Common Application |

| mc-vc-PABC | Maleimide | Cathepsin B (Enzymatic) | Antibody-Drug Conjugates (ADCs) |

| SPDB | Pyridyl-disulfide | Reduction (e.g., Glutathione) | ADCs, Releasable conjugates |

| Maleimide-PEG | Maleimide | Non-cleavable | Improving solubility, probe development |

| Iodoacetamide | Iodoacetamide | Non-cleavable | Stable protein labeling |

Pre Clinical Investigations into the Biological Mechanisms of Action of 3 Pyridin 3 Yl 1,2,4 Oxadiazole 5 Thiol and Its Derivatives

Identification of Potential Molecular Targets via Biochemical Assays

Biochemical assays on derivatives of 1,2,4-oxadiazoles have identified several potential molecular targets. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors through a combination of experimental and computational methods. nih.gov Another study on 1,2,4-oxadiazole (B8745197) derivatives containing a benzofuran (B130515) group identified potential antiproliferative activity against various cancer cell lines. nih.gov The 1,2,4-oxadiazole scaffold is recognized for its ability to act as a bioisostere for ester and amide groups, which allows it to interact with a wide range of biological targets. nih.govresearchgate.net

Azetidinyl oxadiazoles (B1248032) have been identified as cysteine-targeting electrophiles, suggesting that the thiol group in 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol could be a key site for interaction with protein targets. nih.gov This reactivity with cysteine residues could implicate a broad range of proteins as potential molecular targets.

Elucidation of Enzyme Inhibition or Activation Mechanisms

The 1,2,4-oxadiazole nucleus is a common feature in many enzyme inhibitors. For example, a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized and evaluated as glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors, with some compounds showing significant inhibitory potency. nih.gov Another study reported on 1,2,4-oxadiazole hydroxamate-based derivatives as histone deacetylase (HDAC) inhibitors. nih.gov

Furthermore, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of other enzymes, including carbonic anhydrase isoforms hCA IX and hCA XII, which are linked to tumors. nih.govmdpi.com Some derivatives have also shown inhibitory activity against rearranged during transfection (RET) kinase and Mycobacterium tuberculosis enoyl reductase. nih.gov The mechanisms of inhibition often involve the oxadiazole ring making key interactions, such as hydrogen bonds, within the enzyme's active site. jst.go.jp

Table 1: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 Values | Reference |

|---|---|---|---|

| 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives | GSK-3β | 0.19 µM - 1.52 µM | nih.gov |

| 1,2,4-oxadiazole hydroxamate-based derivatives | HDAC-1 | Potent inhibition at 20 nM | nih.gov |

| Coumarin–oxadiazole hybrids | Carbonic Anhydrase (hCA XII) | Significant blocking | mdpi.com |

Characterization of Receptor Binding and Signaling Pathway Modulation

Derivatives of 1,2,4-oxadiazole have been shown to interact with various receptors. For instance, a study on (+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine demonstrated its activity as a muscarinic receptor agonist, with selectivity towards the M2 muscarinic receptor. nih.gov Another research effort identified novel 1,2,4-oxadiazole derivatives as Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists. nih.gov

The 1,2,4-oxadiazole ring can also modulate signaling pathways. For example, some derivatives have been found to inhibit the phosphorylation of the RET enzyme, a key step in its signaling cascade. nih.gov Other research has pointed to the modulation of the NF-κB signaling pathway by certain 1,2,4-oxadiazole derivatives, which could explain their anti-inflammatory effects. nih.gov

Table 2: Receptor Binding and Functional Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Receptor Target | Activity | Affinity/Potency | Reference |

|---|---|---|---|---|

| (+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine | Muscarinic M2 Receptor | Agonist | -log KA = 7.6 | nih.gov |

Cell-Based Mechanistic Studies: Focus on Cellular Pathways and Interactions (Excluding phenotypic outcomes like viability/toxicity)

Cell-based studies have provided insights into the mechanisms of action of 1,2,4-oxadiazole derivatives. For instance, a series of nortopsentin analogs featuring a 1,3,4-oxadiazole (B1194373) core were shown to induce cell cycle arrest in the G2-M phase in pancreatic ductal adenocarcinoma cells. mdpi.com This effect was linked to the inhibition of CDK1 activity. mdpi.com

Another study on 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives demonstrated that a lead compound could reduce Aβ-induced Tau hyperphosphorylation at the cellular level, consistent with its inhibition of GSK-3β. nih.gov These compounds were also found to inhibit the formation of intracellular reactive oxygen species (ROS). nih.gov

Interaction with Macromolecules: Protein Binding and DNA Intercalation Studies (Conceptual)

The interaction of 1,2,4-oxadiazole derivatives with macromolecules like proteins and DNA is a key aspect of their mechanism of action. The binding of diaryl 5-amino-1,2,4-oxadiazoles to tubulin is a prime example of protein interaction. nih.gov Furthermore, computational studies have explored the binding of 1,3,4-oxadiazole derivatives to human serum albumin (HSA), suggesting that these molecules can be transported in the bloodstream. nih.gov

Conceptually, the planar structure of the pyridinyl-oxadiazole system suggests a potential for DNA intercalation. Studies on oxadiazole–pyridine (B92270) hybrids have investigated their binding to G-quadruplex DNA, where π-π stacking interactions are believed to play a significant role. mdpi.com The oxadiazole ring itself can participate in these stacking interactions with the aromatic moieties of amino acids in proteins or the bases in DNA. mdpi.comnih.gov Research on other 1,3,4-oxadiazole derivatives has supported an intercalative mode of binding with calf thymus DNA (Ct-DNA), with binding constants in the range of 10^5 M^-1. researchgate.netresearchgate.net

Patent Landscape and Research Novelty in 1,2,4 Oxadiazole 5 Thiol Chemistry

Analysis of Patent Trends and Intellectual Property on Similar Heterocyclic Scaffolds

The intellectual property surrounding 1,2,4-oxadiazoles is extensive, reflecting their broad therapeutic potential. mdpi.comnih.govencyclopedia.pub While patents specifically claiming 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol are not prominent, the landscape for the core scaffold and its analogs reveals significant trends. Pharmaceutical companies and research institutions have actively patented derivatives for a wide array of biological targets.

Key therapeutic areas highlighted in the patent literature for 1,2,4-oxadiazole (B8745197) derivatives include:

Oncology: A significant portion of patents focuses on anticancer agents. google.comresearchgate.net These compounds are designed to interact with various targets, including histone deacetylases (HDACs) and protein kinases, which are crucial for cancer cell proliferation. mdpi.com

Metabolic Diseases: Derivatives have been developed as modulators for receptors involved in metabolic regulation, such as the GLP-1 peptide receptor for the treatment of diabetes and related conditions. google.com

Anti-inflammatory and Analgesic Agents: The scaffold is present in compounds designed to treat inflammation and pain. mdpi.com

Central Nervous System (CNS) Disorders: Patents cover the application of 1,2,4-oxadiazoles for various CNS targets, leveraging their ability to cross the blood-brain barrier. nih.gov

The following table summarizes representative patents for functionally similar heterocyclic scaffolds, illustrating the scope of innovation and protected intellectual property in this area.

| Patent Number | Assignee/Applicant | Therapeutic Focus/Application Area | Heterocyclic Scaffold Class |

| EP2668951B9 | (Not Specified) | GLP-1 peptide receptor modulation | 1,2,4-Oxadiazole derivatives |

| WO2021018869A1 | (Not Specified) | Cancer Treatment | 1,2,4-Oxadiazol-5-one derivatives |

| US7576220B2 | (Not Specified) | Production method for 1,2,4-oxadiazole derivatives | General 1,2,4-Oxadiazole synthesis |

This table is for illustrative purposes and represents a selection of patents in the broader field.

The trend indicates a sustained interest in the 1,2,4-oxadiazole core, with a focus on modifying substituents at the 3- and 5-positions to achieve target specificity and desirable pharmacokinetic properties. The inclusion of a thiol group, while less common than oxygen or nitrogen analogs in issued patents, represents an area of potential novelty for developing next-generation therapeutics with unique target-binding capabilities.

Novelty Assessment of Synthetic Methodologies and Chemical Intermediates

The synthesis of the 1,2,4-oxadiazole ring is well-established, providing a robust foundation for creating diverse derivatives. The most prevalent method involves the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with an activated carboxylic acid derivative (such as an acid chloride or ester). chim.itgoogle.com

For a compound like this compound, the synthesis would typically proceed through key intermediates. A plausible synthetic pathway involves:

Formation of Pyridine-3-carboxamidoxime: Reacting nicotinonitrile (pyridine-3-carbonitrile) with hydroxylamine.

Reaction with a Thiocarbonyl Source: The resulting amidoxime is then reacted with a C1 synthon containing sulfur, such as thiophosgene (B130339) or carbon disulfide, to form the 1,2,4-oxadiazole-5-thiol ring.

Novelty in this area often arises from the development of more efficient, scalable, and environmentally friendly synthetic protocols. google.com Recent advancements include one-pot reactions, the use of novel catalysts (e.g., iron(III) nitrate), and microwave-assisted synthesis to accelerate reaction times and improve yields. nih.govgoogle.com

The table below compares conventional and novel approaches for the synthesis of substituted 1,2,4-oxadiazoles.

| Synthetic Approach | Description | Advantages | Disadvantages |

| Conventional Method | Two-step process involving acylation of an amidoxime followed by thermal or base-catalyzed cyclodehydration. google.com | Reliable and widely applicable. | Often requires harsh conditions and multiple steps. |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and a nitrile. chim.itgoogle.com | Can provide regiochemical control. | Generation of nitrile oxides can be hazardous. |

| Iron(III) Nitrate (B79036) Catalysis | A one-step method using inexpensive and environmentally benign iron(III) nitrate as a catalyst. google.com | High yields, single step, environmentally friendly. | Substrate scope may be limited. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times for the cyclization step. nih.gov | Rapid synthesis, improved yields. | Requires specialized equipment. |

The novelty for synthesizing this compound would lie in adapting these modern methods to handle the specific reactivity of the pyridine (B92270) nucleus and the thiol functionality, potentially creating more efficient routes to this and related compounds.

Discussion of Proprietary Applications of Related Thiolated Heterocycles in Research Tools and Chemical Probes

The thiol group is a highly versatile functional group in chemical biology due to its nucleophilicity and its ability to form disulfide bonds. Thiolated heterocycles, including 1,2,4-oxadiazole-5-thiols, are therefore of significant interest as research tools and chemical probes. researchgate.net Their proprietary applications often center on their ability to selectively react with biological targets.

Key Applications:

Covalent Labeling of Proteins: The thiol group can act as a nucleophile to form covalent bonds with specific amino acid residues (like cysteine) on target proteins. This is used to irreversibly inhibit enzymes or to attach fluorescent tags for imaging studies. Thiol-based probes are designed for chemoselectivity, allowing them to label specific types of proteins or natural products. researchgate.netbath.ac.uk

Detection of Reactive Species: These compounds can be engineered as sensors to detect reactive oxygen species (ROS) or electrophilic metabolites within cells. The reaction with the analyte can trigger a change in fluorescence or another detectable signal.

Fragment-Based Drug Discovery: Thiolated heterocycles can serve as fragments in screening campaigns. The thiol group can form a reversible covalent bond or a strong hydrogen bond with a target, providing a starting point for developing more potent inhibitors.

The proprietary nature of these tools lies in the unique design of the heterocyclic scaffold to confer specificity for a particular biological target. By modifying the substituents on the ring (such as the pyridin-3-yl group), researchers can fine-tune the probe's electronic properties and steric profile to ensure it interacts only with the intended target, minimizing off-target effects. The development of such highly selective chemical probes is a key area of innovation and is often protected by patents covering the probe's structure and its specific application. researchgate.net

Future Perspectives and Emerging Research Directions for 3 Pyridin 3 Yl 1,2,4 Oxadiazole 5 Thiol

Exploration of New Reactivity and Transformation Pathways

The reactivity of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is largely dictated by its functional groups: the thiol/thione tautomer, the pyridine (B92270) nitrogen, and the oxadiazole ring. The thiol group, existing in equilibrium with its thione tautomer, is a prime site for nucleophilic reactions such as S-alkylation and S-acylation, allowing for the introduction of a wide array of substituents. nih.govmdpi.com The pyridine nitrogen atom offers a basic site for protonation, quaternization, or coordination with metal centers, which can modulate the electronic properties and reactivity of the entire molecule.

While the 1,2,4-oxadiazole (B8745197) ring is known for its general stability, making it a reliable scaffold in medicinal chemistry, its transformation under specific conditions presents an intriguing research avenue. nih.gov For instance, reaction with strong nucleophiles like hydrazine (B178648) could potentially lead to ring-opening and subsequent recyclization to form different heterocyclic systems, such as 1,2,4-triazoles. chemicalbook.com Investigating these transformations could unlock novel synthetic routes to complex heterocyclic frameworks.

| Reactive Site | Potential Transformation | Significance |

| Thiol/Thione Group | S-alkylation, S-acylation, Oxidation (to disulfides, sulfonic acids), Metal coordination | Introduction of diverse functional groups, formation of coordination complexes. |

| Pyridine Nitrogen | Protonation, N-alkylation (quaternization), N-oxidation, Metal coordination | Modulation of solubility and electronic properties, catalyst development. |

| 1,2,4-Oxadiazole Ring | Ring-opening/recyclization reactions (e.g., with hydrazine) | Synthesis of alternative heterocyclic systems like triazoles. |

This table outlines the primary reactive centers of this compound and the potential chemical transformations they can undergo, highlighting the synthetic versatility of the molecule.

Potential as a Building Block in Complex Molecular Architectures

The multifunctional nature of this compound makes it an excellent building block, or synthon, for the construction of more elaborate molecules. The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide groups in drug design, offering improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net This feature, combined with the biological relevance of the pyridine moiety, suggests its utility in medicinal chemistry for creating novel therapeutic agents.

Researchers have utilized similar pyridyl-oxadiazole scaffolds to develop inhibitors for enzymes implicated in complex diseases. For example, derivatives have been designed as Glycogen (B147801) Synthase Kinase 3β (GSK-3β) inhibitors for Alzheimer's disease and as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. rsc.orgnih.gov By strategically modifying the thiol and pyridine groups, this compound can serve as a versatile scaffold for generating libraries of compounds for high-throughput screening against various biological targets.

Application in Supramolecular Chemistry or Materials Science (Hypothetical, based on structural features)

Based on its intrinsic structural properties, this compound holds hypothetical potential in supramolecular chemistry and materials science. The molecule possesses multiple coordination sites: the pyridine nitrogen, the nitrogen and oxygen atoms of the oxadiazole ring, and the sulfur atom of the thiol/thione group. This makes it an excellent candidate for a multidentate ligand in coordination chemistry.

The 4-pyridyl isomer of this compound has been shown to act as a bridging ligand in the formation of polymeric coordination systems and to form self-assembled monolayers (SAMs) on gold surfaces. researchgate.net It is plausible that the 3-pyridyl isomer could form similar metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Such materials could exhibit interesting properties for applications in gas storage, catalysis, or as sensors. Furthermore, metal complexes derived from related ligands have shown photoluminescence, suggesting that complexes of this compound could be explored for use in optical or electronic materials. researchgate.net

| Structural Feature | Potential Application Area | Hypothetical Function |

| Pyridine N-atom | Coordination Polymers / MOFs | Metal-coordinating node for framework construction. |

| Thiol/Thione S-atom | Self-Assembled Monolayers (SAMs) | Anchoring group for surface functionalization (e.g., on gold). researchgate.net |

| Multiple H-bond donors/acceptors | Supramolecular Assembly | Directing intermolecular interactions to form liquid crystals or gels. |

| Conjugated Heterocyclic System | Optical Materials | Ligand for creating photoluminescent metal complexes. researchgate.net |

This table presents hypothetical applications for this compound in materials science, correlating its specific structural features with potential functions.

Advanced Computational-Experimental Integration for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. For this compound, computational methods can provide deep insights into its properties and guide the rational design of new derivatives.

Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), vibrational spectra, and reactivity indices. researchgate.net This information is invaluable for understanding its chemical behavior. In the context of drug discovery, molecular docking simulations can predict how this molecule and its derivatives might bind to specific protein targets, helping to prioritize which compounds to synthesize. rsc.orgrdd.edu.iq Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate specific structural modifications with changes in biological activity, thereby accelerating the optimization of lead compounds. nih.gov

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Property Prediction | Accurate molecular geometry, electronic structure, reactivity, and spectral data. researchgate.net |

| Molecular Docking | Drug Design | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). rdd.edu.iq |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Statistical models correlating chemical structure with biological activity to guide derivative design. nih.gov |

| Molecular Dynamics (MD) | System Simulation | Understanding the dynamic behavior of the molecule in solution or within a biological environment. |

This table summarizes key computational techniques that can be integrated with experimental work to facilitate the rational design and study of derivatives of this compound.

Role in Chemical Biology Tool Development

The unique characteristics of this compound also suggest its potential for development into sophisticated chemical biology tools. Its metal-coordinating ability could be harnessed to create sensors for specific metal ions, where binding could trigger a change in fluorescence or an electrochemical signal.